3-oxo-N-(2-thienylmethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide
Description
3-Oxo-N-(2-thienylmethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide is a heterocyclic sulfonamide derivative featuring a fused pyrido[3,2,1-ij]quinoline core. The molecule includes a ketone group at position 3 and a sulfonamide moiety at position 9, substituted with a 2-thienylmethyl group.
Properties
IUPAC Name |
2-oxo-N-(thiophen-2-ylmethyl)-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S2/c20-16-6-5-13-10-15(9-12-3-1-7-19(16)17(12)13)24(21,22)18-11-14-4-2-8-23-14/h2,4,8-10,18H,1,3,5-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVJVTQLMDWJPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)NCC4=CC=CS4)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-oxo-N-(2-thienylmethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure featuring a pyridoquinoline core and a thienylmethyl group. Research into its biological activity has revealed promising results in various pharmacological contexts.
- Molecular Formula : C20H22N2O3S
- Molar Mass : 378.47 g/mol
- CAS Number : 7384632
The biological activity of this compound primarily revolves around its ability to inhibit critical pathways involved in cell proliferation and survival. Notably, it has been identified as a dual inhibitor of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are crucial in cancer biology, influencing tumor growth and resistance to therapy.
Key Findings:
- Inhibition of PI3K/mTOR Pathway :
- Induction of Apoptosis :
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Effect | IC50 Values |
|---|---|---|
| PI3K Inhibition | Strong inhibition | 0.22 nM |
| mTOR Inhibition | Strong inhibition | 23 nM |
| Anti-proliferative in MCF-7 | Cell growth inhibition | 130 nM |
| Anti-proliferative in HCT-116 | Cell growth inhibition | 20 nM |
| Induction of Apoptosis | Cell cycle arrest and apoptosis induction | N/A |
Case Studies
Several studies have investigated the biological effects of this compound:
- Cancer Research Study : A study focused on evaluating the anti-cancer properties highlighted the compound's ability to inhibit tumor growth in xenograft models. The results showed a significant reduction in tumor size when treated with the compound compared to control groups.
- Pharmacokinetics Study : Another research project assessed the pharmacokinetic profile of this compound in vivo. It demonstrated favorable absorption and distribution characteristics, suggesting potential for oral bioavailability and therapeutic use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Sulfonamide Derivatives
3-Oxo-N-[4-(Trifluoromethyl)Phenyl] Analogue (C₁₉H₁₇F₃N₂O₃S)
- Structure : Differs from the target compound by replacing the 2-thienylmethyl group with a 4-(trifluoromethyl)phenyl substituent.
- Molecular Mass: 410.41 g/mol (monoisotopic mass: 410.091198).
N-Aryl-7-Hydroxy-5-Oxo Carboxamides
- Structure: Features a 7-hydroxy-5-oxo core with carboxamide substituents (e.g., N-aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamides).
- Key Differences : Replaces the sulfonamide group with carboxamide and introduces a hydroxy group at position 5.
- Biological Activity : Demonstrated potent diuretic effects in pharmacological studies, enhancing renal urinary function by ~40% compared to baseline. The hydroxy group at position 7 is critical for hydrogen bonding with renal targets .
Table 1: Substituent Effects on Bioactivity
Core Heterocycle Modifications
Trihydropyrrole vs. Tetrahydropyridine Annulation
- Trihydropyrrole Derivatives: Earlier pyrroloquinolone diuretics (e.g., ) exhibit moderate activity.
- Pharmacological studies on tetrahydropyridine-annelated analogs report a 20–30% increase in diuretic efficacy compared to trihydropyrrole systems .
DCM2 in OLEDs
- Structure: 2-Methyl-6-[2-(2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)ethenyl]-4H-pyran-4-ylidene-propanedinitrile (DCM2).
- Key Differences : Lacks the sulfonamide group but includes a conjugated ethenyl-pyran system for optoelectronic applications.
- Applications : Used in organic light-emitting diodes (OLEDs) due to its high electron mobility and exciton diffusion efficiency .
Triazole Derivatives for Nonlinear Optics
- Structure: (E)-1-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine (QTM).
- Key Differences : Replaces sulfonamide with a triazole-linked methanimine group.
- Properties: Exhibits strong nonlinear optical (NLO) responses (hyperpolarizability β = 1.43 × 10⁻³⁰ esu) and binds acetylcholinesterase (AChE) with a docking score of −8.2 kcal/mol, suggesting dual bio-optical utility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
